Generic adenosine antagonists cause cross-reactivity with A1/A2A receptors and fail completely in human models due to species-specific binding divergence. Mcp-neca (MRE 3008-F20) is the definitive human A3 adenosine receptor antagonist for reproducible target deconvolution.
Mcp-neca, widely recognized in literature as MRE 3008-F20, is a pyrazolo-triazolo-pyrimidine derivative that functions as a highly selective antagonist for the human A3 adenosine receptor (hA3 AR). In pharmacological and biochemical workflows, the primary procurement driver for this compound is its sub-nanomolar affinity (KD = 0.80 nM) combined with an extreme selectivity profile against other adenosine receptor subtypes[1]. It is predominantly utilized in radioligand binding assays and functional signal deconvolution, where it enables the precise quantification of A3 receptor density (Bmax) and the isolation of A3-mediated pathways from A1, A2A, and A2B signaling in human cell lines [2].
Substituting Mcp-neca (MRE 3008-F20) with generic non-selective xanthine derivatives or older adenosine receptor antagonists introduces critical failure points in assay reproducibility. Generic antagonists frequently exhibit cross-reactivity with A1 and A2A receptors, which confound cAMP accumulation and calcium mobilization readouts in native tissues expressing multiple subtypes [1]. Furthermore, species-specific binding divergence makes substitution highly problematic; MRE 3008-F20 is highly specific to the human A3 receptor and exhibits virtually no binding affinity for the rat A3 receptor (Ki > 10 µM)[1]. Utilizing rat-optimized A3 antagonists in human cell assays, or vice versa, results in complete loss of target engagement, forcing buyers to procure this exact compound strictly for human or humanized experimental models.
In competitive binding assays using CHO cells expressing human adenosine receptor subtypes, MRE 3008-F20 demonstrated a KD of 0.80 ± 0.06 nM for the hA3 receptor. When compared to its affinity for other subtypes, it exhibited a 1294-fold selectivity over A1, 165-fold over A2A, and 2471-fold over A2B receptors [1]. This massive selectivity margin ensures that functional readouts are not contaminated by off-target adenosine receptor blockade.
| Evidence Dimension | Subtype binding selectivity (Fold difference) |
| Target Compound Data | KD = 0.80 nM (hA3) |
| Comparator Or Baseline | Human A1, A2A, and A2B receptors |
| Quantified Difference | 165-fold to 2471-fold selectivity margin over off-target subtypes |
| Conditions | Radioligand binding assay in transfected hA3-CHO cells |
Eliminates false positives from off-target adenosine receptors, making it essential for accurate signal deconvolution in complex human tissues.
MRE 3008-F20 exhibits profound species selectivity, which dictates its procurement for specific in vitro models. While it binds the human A3 receptor with sub-nanomolar affinity (KD = 0.80 nM), its affinity for the rat A3 receptor drops dramatically, yielding a Ki > 10 µM [1]. This represents a >10,000-fold difference in binding affinity between species orthologs.
| Evidence Dimension | Species-specific binding affinity (Ki / KD) |
| Target Compound Data | KD = 0.80 nM (Human A3) |
| Comparator Or Baseline | Rat A3 receptor (Ki > 10 µM) |
| Quantified Difference | >10,000-fold reduction in affinity for the rat ortholog |
| Conditions | Comparative binding assays in human vs. rat A3 models |
Prevents costly experimental failures by ensuring researchers procure this compound exclusively for human cell lines rather than standard murine or rat models, dictating strict model suitability.
In native human leukemia Jurkat T cells, which co-express A1, A2A, and A3 receptors, [3H]-MRE 3008-F20 successfully isolated and quantified the A3 specific binding site without interference. It measured a KD of 1.9 ± 0.2 nM and a Bmax of 1.3 ± 0.1 pmol/mg of protein[1]. In contrast, using non-selective ligands in this environment requires complex mathematical deconvolution of mixed signals from A1 (KD 0.9 nM) and A2A (KD 2.5 nM) receptors.
| Evidence Dimension | A3 receptor quantification (Bmax) in native cells |
| Target Compound Data | Clean single-site detection (KD = 1.9 nM, Bmax = 1.3 pmol/mg) |
| Comparator Or Baseline | Non-selective adenosine antagonists (mixed multi-site binding) |
| Quantified Difference | 100% isolation of A3 signal in a triple-subtype expressing cell line |
| Conditions | Saturation binding experiments in human Jurkat T cell membranes |
Allows for the precise quantification of A3 receptor expression levels in native human cells without the need for genetic knockouts of co-expressed subtypes, streamlining mainstream laboratory workflows.
Thermodynamic analysis of MRE 3008-F20 binding to the hA3 receptor indicates that the interaction is both entropy- and enthalpy-driven [1]. This dual-driven thermodynamic profile is characteristic of stable antagonist behavior at A1 and A2A receptors, differentiating it from agonist binding which is typically driven solely by entropy. This thermodynamic stability ensures consistent KD values across varying standard laboratory incubation temperatures.
| Evidence Dimension | Thermodynamic drivers of receptor binding |
| Target Compound Data | Entropy- and enthalpy-driven binding |
| Comparator Or Baseline | Standard adenosine agonists (entropy-driven only) |
| Quantified Difference | Addition of enthalpy-driven stabilization |
| Conditions | Temperature-dependent binding assays in hA3-CHO cells |
Ensures high reproducibility and predictable binding kinetics across different assay temperatures, reducing handling constraints in standard screening environments.
Due to its sub-nanomolar affinity and extreme selectivity, the tritiated form of MRE 3008-F20 is a primary selection for quantifying A3 receptor density (Bmax) and mapping receptor distribution in human cell lines (e.g., Jurkat T cells, melanoma cells) and post-mortem human tissues [1].
In complex native tissues expressing multiple adenosine receptor subtypes, MRE 3008-F20 is procured to selectively block A3-mediated calcium mobilization and cAMP inhibition. This allows researchers to accurately attribute residual cellular responses to A1, A2A, or A2B receptors without off-target interference [2].
MRE 3008-F20 serves as a highly reliable competitive baseline antagonist in HTS workflows designed to discover and evaluate novel synthetic A3 agonists or antagonists. Its stable thermodynamic profile ensures reproducible displacement curves across large screening libraries [1].
Because of its >10,000-fold affinity drop in rat models, MRE 3008-F20 is specifically selected for translational assays using humanized in vitro models or human primary cells, ensuring that the pharmacological data generated is directly applicable to human A3 receptor biology[1].